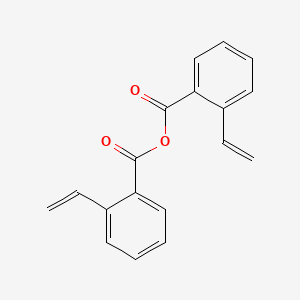

2-Ethenylbenzoic anhydride

Description

2-Ethenylbenzoic anhydride (IUPAC: bis(2-ethenylbenzoyl) oxide) is a reactive organic compound characterized by an anhydride functional group bridging two 2-ethenylbenzoic acid moieties. Its structure features a conjugated ethenyl (vinyl) group at the ortho position of the aromatic ring, which enhances its reactivity in polymerization and copolymerization reactions.

The ethenyl group in this compound likely contributes to its ability to participate in free-radical copolymerization, forming polymers with tailored thermal and mechanical properties. This reactivity aligns with trends observed in derivatives like 2-(N-phthalimide)ethyl methacrylate (PEMA), where side-chain modifications influence copolymerization behavior .

Properties

CAS No. |

83743-71-9 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(2-ethenylbenzoyl) 2-ethenylbenzoate |

InChI |

InChI=1S/C18H14O3/c1-3-13-9-5-7-11-15(13)17(19)21-18(20)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |

InChI Key |

YRFZWWYZBIAOTD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylbenzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 2-ethenylbenzoic acid with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylbenzoic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile on the carbonyl carbon of the anhydride, leading to the formation of esters, amides, or carboxylic acids.

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: Reagents such as alcohols, amines, and water can be used under acidic or basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Major Products Formed:

Esters and Amides: Formed through nucleophilic acyl substitution.

Epoxides and Diols: Formed through oxidation.

Alcohols and Alkanes: Formed through reduction.

Scientific Research Applications

2-Ethenylbenzoic anhydride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the ethenyl group into various molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of 2-ethenylbenzoic anhydride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the anhydride is electrophilic and can be attacked by nucleophiles, leading to the formation of tetrahedral intermediates. The leaving group is then expelled, resulting in the formation of the final product. This mechanism is common to many anhydrides and is facilitated by the presence of electron-withdrawing groups that stabilize the transition state.

Comparison with Similar Compounds

Maleic Anhydride

Maleic anhydride (MA) is a widely used industrial compound with the formula $ \text{C}4\text{H}2\text{O}_3 $. Key comparisons include:

- Reactivity in Copolymerization: MA exhibits alternating copolymerization tendencies due to its electron-deficient double bond. For example, in styrene-maleic anhydride (SMA) copolymers, the reactivity ratio product $ r1r2 $ is typically <1, favoring alternating sequences .

- Applications : MA is pivotal in producing polymers, surfactants, and agrochemicals. 2-Ethenylbenzoic anhydride’s applications remain underexplored but could mirror MA’s utility in functionalized resins or adhesives.

Acetic Anhydride

Acetic anhydride ($ (\text{CH}3\text{CO})2\text{O} $) is a benchmark reagent for acetylation reactions. Key differences:

- Reactivity : Acetic anhydride reacts readily with nucleophiles (e.g., alcohols, amines) to form esters and amides. In contrast, this compound’s conjugated system may favor electrophilic aromatic substitution or polymerization over simple nucleophilic acylations .

- Thermal Stability : Acetic anhydride boils at 139–140°C, whereas this compound likely has higher thermal stability due to aromaticity, similar to phthalic anhydride (boiling point: 284°C) .

2-(N-Phthalimide)ethyl Methacrylate (PEMA)

PEMA, a methacrylate derivative with a phthalimide side chain, shares structural motifs with this compound:

- Copolymerization Behavior: PEMA’s $ Q $ (monomer reactivity) and $ e $ (polarity) values (1.12 and 0.57, respectively) align with typical methacrylates, enabling predictable copolymer composition control. This compound may exhibit similar $ Q $-$ e $ parameters due to its electron-withdrawing anhydride group .

Phthalic Anhydride

Phthalic anhydride ($ \text{C}8\text{H}4\text{O}_3 $) is a precursor to phthalate esters and polyesters. Comparisons include:

- Synthetic Routes : Phthalic anhydride is produced via oxidation of o-xylene or naphthalene, while this compound could be synthesized from 2-ethenylbenzoic acid via dehydration—a method analogous to acetic anhydride production .

Data Tables

Table 1: Comparative Properties of Anhydrides

Table 2: Thermal and Solubility Data

| Compound | Boiling Point (°C) | Solubility (Organic Solvents) | Thermal Stability |

|---|---|---|---|

| Maleic Anhydride | 202 | Ether, acetone | Moderate |

| Acetic Anhydride | 139–140 | Chloroform, ethanol | Low |

| PEMA | Decomposes >200 | DMF, THF | High |

| This compound | Estimated: 250–300 | DMSO, chlorinated solvents | Predicted: High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.